molecular formula C5H11Cl2N B2432046 2-Chlorocyclopentan-1-amine hydrochloride CAS No. 89211-77-8

2-Chlorocyclopentan-1-amine hydrochloride

Cat. No.: B2432046
CAS No.: 89211-77-8
M. Wt: 156.05
InChI Key: BVRQXAFEMHESLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorocyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11Cl2N and a molecular weight of 156.05 g/mol . It is a cyclopentane derivative where a chlorine atom is substituted at the second position and an amine group is present at the first position, forming a hydrochloride salt. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocyclopentan-1-amine hydrochloride typically involves the chlorination of cyclopentanone followed by amination. One common method is the reaction of cyclopentanone with thionyl chloride to form 2-chlorocyclopentanone, which is then treated with ammonia or an amine to yield 2-chlorocyclopentan-1-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

    Acylation: The amine group can react with acyl chlorides to form amides.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chlorocyclopentan-1-amine hydrochloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chlorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorocyclopentanone
  • Cyclopentanamine
  • 2-Chlorocyclohexan-1-amine hydrochloride

Uniqueness

2-Chlorocyclopentan-1-amine hydrochloride is unique due to the presence of both a chlorine atom and an amine group on a cyclopentane ring. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-chlorocyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRQXAFEMHESLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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